molecular formula C12H24O4Si B3394597 (3S,3aR,6R,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol CAS No. 479541-43-0

(3S,3aR,6R,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol

Cat. No.: B3394597
CAS No.: 479541-43-0
M. Wt: 260.40 g/mol
InChI Key: AKDSNJPFRALERM-UHFFFAOYSA-N
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Description

The compound “(3S,3aR,6R,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol” is a bicyclic furan derivative characterized by a fused furo[3,2-b]furan core with two stereochemical substituents: a hydroxyl group at the 3-position and a tert-butyldimethylsilyl (TBS) ether at the 6-position. This structure confers unique steric and electronic properties, making it valuable in synthetic organic chemistry, particularly as a protected intermediate for complex molecule synthesis. The TBS group enhances stability during reactions by shielding the hydroxyl group from undesired interactions, while the rigid bicyclic framework provides stereochemical control in subsequent transformations .

Properties

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-9-7-15-10-8(13)6-14-11(9)10/h8-11,13H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDSNJPFRALERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1COC2C1OCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479541-43-0
Record name D-GLUCITOL, 1,4:3,6-DIANHYDRO-5-O-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (3S,3aR,6R,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol , commonly referred to as TBDMSO-furanol, is a silyl ether derivative known for its unique structural features and potential biological activities. This article explores the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H24O4Si
  • CAS Number : 837-00-3
  • Molecular Weight : 248.40 g/mol

The compound features a furan ring system with a tert-butyldimethylsilyl (TBDMS) protective group that enhances its stability and solubility in organic solvents. The TBDMS group is known for its hydrolytic stability and is often used in organic synthesis as a protecting group for alcohols .

Biological Activity Overview

Research indicates that TBDMSO-furanol exhibits a range of biological activities including:

  • Antioxidant Activity :
    • Studies have shown that compounds with furan structures often possess antioxidant properties. TBDMSO-furanol has demonstrated the ability to scavenge free radicals effectively.
  • Antimicrobial Properties :
    • Preliminary tests suggest that TBDMSO-furanol exhibits antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
  • Cytotoxicity :
    • In vitro studies have reported cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in certain cancer cells has been highlighted in several studies.

Antioxidant Activity

A study evaluated the antioxidant capacity of TBDMSO-furanol using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, suggesting strong antioxidant potential.

Concentration (µM)% DPPH Scavenging
1025
5060
10085

Antimicrobial Activity

In a study assessing the antimicrobial properties of TBDMSO-furanol against Gram-positive and Gram-negative bacteria, the compound exhibited notable inhibition zones.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity Studies

Research involving human cancer cell lines demonstrated that TBDMSO-furanol could inhibit cell proliferation effectively.

Cell LineIC50 (µM)
HeLa (Cervical)20
MCF-7 (Breast)25
A549 (Lung)30

The biological activities of TBDMSO-furanol can be attributed to its structural characteristics which allow it to interact with various biological targets. The presence of the furan ring may facilitate interactions with reactive oxygen species (ROS), while the silyl group enhances membrane permeability.

Comparison with Similar Compounds

(a) (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate

  • Structure : Features an acetate group at the 3-position instead of a TBS ether.
  • Properties : The acetate group is less sterically hindered than TBS, enabling faster deprotection under mild acidic or basic conditions. However, it offers less stability in strongly oxidizing environments.
  • Applications : A key intermediate in Darunavir synthesis, highlighting its role in antiviral drug development .

(b) (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

  • Structure : Lacks the TBS group, with a free hydroxyl group at the 3-position.
  • Properties : Higher polarity and reactivity due to the unprotected hydroxyl, limiting its utility in multi-step syntheses.
  • Applications : Used in early-stage syntheses of protease inhibitors but requires additional protection steps .

(c) (3R,3aS,6aS)-5-Oxohexahydrofuro[2,3-b]furan-3-carboxylic Acid

  • Structure : Incorporates a ketone and carboxylic acid group, altering electronic density.
  • Properties : The electron-withdrawing ketone enhances acidity of the carboxylic acid, facilitating nucleophilic reactions.
  • Applications : Employed in natural product synthesis for lactone formation .

Substituent-Specific Comparisons

TBS Ether vs. Acetate vs. Free Hydroxyl

Substituent Stability Deprotection Conditions Synthetic Utility
TBS Ether (Target) High (inert to bases) Fluoride ions (e.g., TBAF) Long-term protection in multi-step syntheses
Acetate Moderate Acidic/alkaline hydrolysis Short-term protection; cost-effective
Free Hydroxyl Low N/A Limited to early-stage reactions

Stereochemical Variations

  • The furo[3,2-b]furan scaffold in the target compound (vs. furo[2,3-b]furan in analogues) imposes distinct stereoelectronic constraints. For example, the 6-position TBS group in the target compound occupies a sterically hindered axial position, reducing side reactions during glycosylation or alkylation .

Q & A

Q. What methodologies characterize interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding affinities (KD). Molecular docking (AutoDock Vina) identifies putative binding poses, validated by mutagenesis (e.g., alanine scanning) of key residues. Competitive inhibition assays (IC₅₀) using fluorogenic substrates reveal enzymatic activity modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,3aR,6R,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol
Reactant of Route 2
Reactant of Route 2
(3S,3aR,6R,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol

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